molecular formula C20H14N2O B1668931 1-(1-Naphthylazo)-2-naphthol CAS No. 2653-64-7

1-(1-Naphthylazo)-2-naphthol

Cat. No.: B1668931
CAS No.: 2653-64-7
M. Wt: 298.3 g/mol
InChI Key: CYZWPZHRSZNWLS-QURGRASLSA-N
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Description

1-(1-Naphthylazo)-2-naphthol is an azo dye characterized by a naphthalene backbone substituted with a hydroxyl group at position 2 and an azo-linked 1-naphthyl group. This compound exhibits strong chromophoric properties due to its conjugated π-system, making it useful in analytical chemistry for metal ion detection and as a synthetic intermediate in organic reactions . Its structure allows for intramolecular hydrogen bonding between the hydroxyl group and the azo nitrogen, stabilizing the molecule and influencing its reactivity .

Properties

IUPAC Name

1-(naphthalen-1-yldiazenyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14N2O/c23-19-13-12-15-7-2-4-10-17(15)20(19)22-21-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZWPZHRSZNWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H14N2O
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DSSTOX Substance ID

DTXSID3062576
Record name 2-Naphthalenol, 1-(1-naphthalenylazo)-
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Molecular Weight

298.3 g/mol
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CAS No.

2653-64-7
Record name 1-[2-(1-Naphthalenyl)diazenyl]-2-naphthalenol
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Preparation Methods

Diazotization of 1-Naphthylamine

1-Naphthylamine undergoes diazotization in an acidic medium (typically hydrochloric acid) at low temperatures (0–5°C) to form the corresponding diazonium salt. Sodium nitrite (NaNO₂) serves as the diazotizing agent, with precise stoichiometry critical to avoiding side reactions. The reaction is exothermic, necessitating ice baths to maintain temperature control.

Reaction Conditions:

  • Acid Concentration: 10–15% HCl (v/v)
  • Molar Ratio (1-Naphthylamine:NaNO₂): 1:1.05 (excess nitrite prevents incomplete diazotization)
  • Temperature: 0–5°C
  • Time: 30–60 minutes

Coupling with 2-Naphthol

The diazonium salt is subsequently coupled with 2-naphthol in an alkaline medium (pH 9–10). Sodium hydroxide or carbonate adjusts the pH, facilitating the electrophilic substitution at the para position of the hydroxyl group in 2-naphthol. The reaction proceeds at ambient or slightly elevated temperatures (20–40°C), yielding the azo product as a crystalline precipitate.

Key Parameters:

Parameter Optimal Range
pH 9.0–10.0
Temperature 25–40°C
Solvent Aqueous ethanol
Reaction Time 2–4 hours

Isolation and Purification

The crude product is isolated via filtration, washed with dilute HCl to remove unreacted amines, and recrystallized from toluene or ethanol. The final product exhibits a melting point of 230°C.

Optimized One-Pot Synthesis

Recent advancements, particularly from patent literature, describe one-pot methodologies that eliminate intermediate isolation, enhancing yield and reducing processing time.

Simultaneous Diazotization and Coupling

In this approach, diazotization and coupling occur sequentially within the same reactor. After diazotization, the reaction mixture is adjusted to alkaline conditions without isolating the diazonium salt. This minimizes decomposition risks and improves efficiency.

Example Protocol (Adapted from Patent EP0241414A2):

  • Diazotization: 1-Naphthylamine (0.1 mol) is dissolved in 10% HCl (150 mL) at 0°C. NaNO₂ (0.105 mol) is added dropwise over 30 minutes.
  • Coupling: 2-Naphthol (0.1 mol) is dissolved in NaOH solution (10%, 100 mL) and added to the diazonium solution at 50°C.
  • Stirring: The mixture is stirred at 70–80°C for 2 hours, maintaining pH 9–10 with NaOH.
  • Isolation: The product precipitates upon cooling, filtered, and washed.

Advantages:

  • Yield Increase: 85–90% (vs. 75–80% in traditional methods).
  • Time Reduction: 4–5 hours total (vs. 6–8 hours).

Temperature and pH Optimization

Elevated coupling temperatures (70–80°C) accelerate reaction kinetics, while strict pH control prevents side reactions such as diazo group hydrolysis. The patent emphasizes maintaining pH 8–10 during coupling to ensure optimal electrophilic activity.

Reaction Conditions and Parameter Analysis

Temperature Effects

  • Low-Temperature Diazotization (0–5°C): Prevents diazonium salt decomposition.
  • High-Temperature Coupling (70–80°C): Enhances reaction rate and product solubility, reducing aggregation.

Solvent Systems

  • Aqueous-Ethanol Mixtures: Improve solubility of 2-naphthol while facilitating precipitate formation.
  • Toluene Recrystallization: Yields high-purity crystals with consistent melting points.

Industrial-Scale Production Considerations

Scalability Challenges

  • Heat Management: Exothermic coupling necessitates jacketed reactors for temperature control.
  • Waste Streams: Neutralization of acidic and alkaline effluents requires robust wastewater treatment.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Peaks at 1600 cm⁻¹ (N=N stretch) and 3400 cm⁻¹ (O-H stretch) confirm azo bond formation.
  • UV-Vis: λₘₐₓ at 480–500 nm in ethanol, characteristic of conjugated azo-chromophores.

Thermal Analysis

TGA Data:

  • Decomposition Onset: 220°C (matches melting point).
  • Weight Loss Steps: 230–250°C (azo bond cleavage), 300–350°C (naphthalene ring degradation).

Recent Advances and Alternative Approaches

Microwave-Assisted Synthesis

Pilot studies suggest microwave irradiation reduces reaction times by 50% while maintaining yields. However, scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthylazo)-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analytical Chemistry

Spectrophotometric Applications

1-(1-Naphthylazo)-2-naphthol has been utilized as a reagent in spectrophotometric analysis. Its ability to form colored complexes with various metal ions makes it valuable for detecting trace amounts of metals in environmental samples. For instance, studies have demonstrated its effectiveness in determining cadmium and cobalt concentrations in water samples through colorimetric methods .

Metal Ion Detection Method Sensitivity
CadmiumSpectrophotometryLow ppb range
CobaltSpectrophotometryLow ppb range

Case Study: Detection of Heavy Metals

In a study focused on the detection of heavy metals in wastewater, this compound was employed to form stable complexes with cadmium ions. The resulting color change was measured spectrophotometrically, allowing for quantification down to parts per billion (ppb) levels .

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogenic microorganisms. Its complexes with metal ions have shown enhanced antibacterial and antifungal activities compared to the free ligand.

Microorganism Activity Type Reference
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial
Aspergillus nigerAntifungal

Case Study: Antimicrobial Efficacy

A series of experiments demonstrated that metal complexes of this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted that the manganese complex showed the highest antibacterial activity, suggesting potential therapeutic applications .

Catalysis

The compound has also been investigated for its catalytic properties in organic synthesis. It serves as a catalyst for various reactions, including the synthesis of amidoalkyl naphthols, which are important intermediates in medicinal chemistry.

Reaction Type Catalyst Efficiency Yield
AmidoalkylationHigh90-96%
Azo CouplingModerate70-85%

Case Study: Synthesis of Amidoalkyl Naphthols

In a recent study, this compound was used as a catalyst for the synthesis of amidoalkyl naphthols under solvent-free conditions. The reaction yielded high purity products within short reaction times, demonstrating its efficiency as a catalyst in organic synthesis .

Environmental Applications

Due to its ability to complex with heavy metals, this compound is being explored for environmental remediation applications. It can potentially be used to remove toxic metal ions from contaminated water sources.

Case Study: Water Treatment

Research has indicated that using this compound in water treatment processes can effectively reduce levels of heavy metals such as lead and cadmium, showcasing its potential as an environmentally friendly solution for pollution control .

Mechanism of Action

The mechanism of action of 1-(1-Naphthylazo)-2-naphthol involves its interaction with various molecular targets. The azo group can undergo redox reactions, influencing the compound’s behavior in different environments. In biological systems, it can interact with proteins and nucleic acids, affecting their function and structure .

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: TAN (thiazole substituent) exhibits stronger electron-withdrawing effects compared to this compound, enhancing its ability to chelate transition metals . 1-(4-Tolylazo)-2-naphthol’s methyl group increases lipophilicity, making it more suitable for non-polar applications like textile dyeing .
  • Hydrogen Bonding and Solubility :

    • 1-(4-Hydroxyphenylazo)-2-naphthol ’s additional hydroxyl group facilitates stronger intermolecular interactions, improving solubility in polar solvents .
    • PAN ’s pyridyl nitrogen participates in metal coordination, enabling selective binding to Hg²⁺ with enrichment factors up to 547 .

Analytical Performance

Parameter This compound PAN TAN
Detection Limit (LOD) Not reported 1.4 ng/L (Hg²⁺) 0.1 μM (Co²⁺)
Enrichment Factor - 547 -
Thermal Stability Decomposes at 220°C Stable up to 180°C Stable up to 200°C

Research Findings

  • Metal Chelation : PAN outperforms this compound in mercury speciation due to its pyridyl group, achieving sub-ng/L detection limits .
  • Synthetic Versatility : this compound derivatives (e.g., Betti base analogs) are key intermediates in asymmetric synthesis, enabling high-yield (>90%) reactions under mild conditions .

Biological Activity

1-(1-Naphthylazo)-2-naphthol, also known by its CAS number 2653-64-7, is a synthetic azo compound with applications in various fields, including dye chemistry and biological research. This compound exhibits notable biological activities, particularly in the context of its potential therapeutic effects and toxicological implications.

  • Molecular Formula : C20H14N2O
  • IUPAC Name : 2-Naphthalenol, 1-[2-(1-naphthalenyl)diazenyl]-
  • Common Name : C.I. Solvent Red 4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its effects on:

  • Antioxidant Activity : It has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Studies indicate that it can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Antioxidant ActivityReduces oxidative stress in cells
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityInduces apoptosis in cancer cell lines
MutagenicityPotential mutagenic effects observed in certain studies

Case Studies

  • Antioxidant Effects : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a protective agent against oxidative damage.
  • Cytotoxicity in Cancer Research : Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to apoptosis. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
  • Mutagenicity Assessment : Some studies have raised concerns regarding the mutagenic potential of azo compounds, including this compound. Tests conducted on bacterial strains indicated possible mutagenic effects, necessitating further investigation into its safety profile.

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for understanding its biological effects:

  • Absorption : The compound is readily absorbed through biological membranes.
  • Distribution : It tends to accumulate in liver and kidney tissues.
  • Metabolism : Metabolic pathways involve reduction and conjugation reactions.
  • Excretion : Primarily eliminated via urinary pathways.

Toxicological Considerations

While this compound shows promise for various applications, it is essential to consider its toxicological profile:

  • Acute Toxicity : High doses can lead to adverse effects such as liver damage and hematological alterations.
  • Chronic Exposure Risks : Long-term exposure may pose risks of carcinogenicity due to its mutagenic potential.

Q & A

Basic Questions

Q. What are the primary analytical applications of 1-(1-Naphthylazo)-2-naphthol in transition metal analysis?

  • Answer : This compound serves as a metallochromic indicator in complexometric titrations for transition metals (e.g., Cu²⁺, Zn²⁺). Its azo group and hydroxyl moiety enable selective chelation, forming colored complexes that signal titration endpoints. Methodologically, researchers dissolve the compound in alkaline media and monitor color transitions during titrations. Validation involves cross-checking results with atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) techniques .

Q. What is the standard procedure for synthesizing this compound via diazotization-coupling reactions?

  • Answer :

Diazotization : React aniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

Coupling : Add 2-naphthol dissolved in sodium hydroxide (NaOH) to the diazonium salt under controlled pH (8–10). The coupling reaction proceeds via electrophilic substitution at the naphthol’s ortho position.

Purification : Isolate the product via vacuum filtration, wash with cold water, and recrystallize from ethanol.
Key considerations include strict temperature control during diazotization and maintaining alkaline conditions to stabilize the diazonium intermediate .

Q. Which spectroscopic techniques are essential for characterizing this compound and confirming its structure?

  • Answer :

  • UV-Vis Spectroscopy : Identifies λmax absorbance peaks (typically 450–550 nm) for the azo group and metal complexes.
  • FT-IR Spectroscopy : Confirms functional groups (e.g., -OH at ~3400 cm⁻¹, N=N stretch at ~1500 cm⁻¹).
  • <sup>1</sup>H NMR : Resolves aromatic proton environments (e.g., naphthalene protons at δ 7.0–8.5 ppm).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions in the synthesis of this compound?

  • Answer : A 2<sup>k</sup> factorial design evaluates variables such as temperature, molar ratio (aniline:2-naphthol), and pH. For example:

FactorLow Level (-1)High Level (+1)
Temperature0°C5°C
Molar Ratio1:11:1.2
pH810
ANOVA analysis identifies significant factors affecting yield. Response surface methodology (RSM) further refines optimal conditions. This approach minimizes trial-and-error experimentation .

Q. What methodologies are recommended for resolving discrepancies in complexometric titration data involving this compound?

  • Answer :

  • Replicate Experiments : Conduct triplicate titrations to assess reproducibility.
  • Alternative Indicators : Validate results using EDTA or Eriochrome Black T for cross-comparison.
  • Statistical Analysis : Apply Student’s t-test or Grubbs’ test to identify outliers.
  • Interference Checks : Mask competing ions (e.g., Fe³⁺ with NH₄F) to isolate target metal signals.
    Contradictions may arise from pH-dependent ligand protonation or impurities in reagents .

Q. How do computational simulations enhance the understanding of this compound's coordination chemistry with transition metals?

  • Answer : Density Functional Theory (DFT) models predict metal-ligand bond lengths, charge distribution, and stability constants. For example:

  • Geometry Optimization : Simulate Cu²⁺ complexes to identify octahedral vs. square planar geometries.
  • Frontier Molecular Orbital (FMO) Analysis : Quantify electron transfer tendencies (ΔE = ELUMO – EHOMO).
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic media.
    Computational results are validated against experimental UV-Vis and X-ray crystallography data .

Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound's reactivity?

  • Answer :

  • Reaction Mechanism Hypotheses : Propose intermediates (e.g., diazonium ion, quinonoid transition states) using Marcus theory or Hammond’s postulate.
  • Kinetic Modeling : Derive rate equations for diazotization and coupling steps under pseudo-first-order conditions.
  • Comparative Analysis : Benchmark against analogous azo compounds (e.g., PAN indicator) to identify structure-reactivity trends.
    Theoretical alignment ensures mechanistic clarity and guides experimental validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Naphthylazo)-2-naphthol
Reactant of Route 2
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